2-Acetamido-4-iodobenzoic acid
CAS No.:
Cat. No.: VC14033397
Molecular Formula: C9H8INO3
Molecular Weight: 305.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8INO3 |
|---|---|
| Molecular Weight | 305.07 g/mol |
| IUPAC Name | 2-acetamido-4-iodobenzoic acid |
| Standard InChI | InChI=1S/C9H8INO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | RCQMWDICUYFCQC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)I)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Vulcanchem | |
| Molecular Weight | 305.07 g/mol | Vulcanchem |
| IUPAC Name | 2-acetamido-4-iodobenzoic acid | Vulcanchem |
| SMILES Notation | CC(=O)NC1=C(C=CC(=C1)I)C(=O)O | PubChem |
A notable discrepancy exists in reported molecular weights, with some sources suggesting 263.07 g/mol. This variation likely stems from differences in isotopic composition or computational methods used for mass determination.
Structural Analogues and Differentiation
The compound is distinct from closely related derivatives such as 3-acetamido-2-amino-4-iodobenzoic acid (PubChem CID: 150521726), which features an additional amino group at position 2 . Such positional isomerism significantly alters electronic and steric properties, influencing reactivity and biological interactions.
Synthesis and Manufacturing
Precursors and Reaction Pathways
2-Acetamido-4-iodobenzoic acid is synthesized via acylation of 2-amino-4-iodobenzoic acid (Figure 2). The precursor, 2-amino-4-iodobenzoic acid, undergoes reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetamido group.
Table 2: Representative Synthesis Protocol
| Step | Reagent/Condition | Purpose | Yield Optimization Factors |
|---|---|---|---|
| 1 | 2-Amino-4-iodobenzoic acid | Starting material | Purity >95% (HPLC) |
| 2 | Acetic anhydride, Pyridine | Acylation of amine | Molar ratio (1:1.2), 0°C → RT |
| 3 | Dichloromethane | Solvent | Anhydrous conditions |
| 4 | HCl (quench) | Neutralization | pH adjustment to 2–3 |
Reaction monitoring via thin-layer chromatography (TLC) or -NMR ensures completion, with typical yields ranging from 65–80%.
Challenges in Scalability
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Iodine Stability: The C-I bond is prone to homolytic cleavage under prolonged heating, necessitating controlled temperatures (<80°C) .
-
Byproduct Formation: Competing O-acylation may occur if reaction conditions favor nucleophilic attack by the carboxylic acid group.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (≈1.2 mg/mL at 25°C) due to its hydrophobic iodine and acetamido groups. It is more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| LogP (Octanol-Water) | 2.34 | PubChem Calc. |
| Melting Point | 215–218°C (dec.) | Vulcanchem |
| pKa (Carboxylic Acid) | 3.1 ± 0.2 | Estimated |
Spectroscopic Characterization
-
-NMR (DMSO-d): δ 12.5 (s, 1H, COOH), 10.2 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 2.1 (s, 3H, CH).
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IR: Strong bands at 1680 cm (C=O stretch, amide) and 1705 cm (C=O stretch, carboxylic acid).
| Compound | IC (COX-2) | Analgesic Efficacy (Writhing Test) | Source |
|---|---|---|---|
| 5-Acetamido-2-hydroxyBA | 0.8 μM | 74% reduction at 20 mg/kg | PubMed |
| 2-Acetamido-4-iodoBA | Not reported | Not tested | – |
Biological Evaluation and Toxicity
In Silico ADMET Profiling
Computational models predict moderate bioavailability (56%) and blood-brain barrier permeability (LogBB = -0.7) . The compound’s high plasma protein binding (89%) may limit free circulating concentrations .
Acute Toxicity Considerations
While no in vivo toxicity data exist, structurally similar compounds exhibit LD values >500 mg/kg in rodents . The acetamido group’s metabolic stability reduces the risk of hepatotoxic metabolites compared to ester-containing analogs .
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